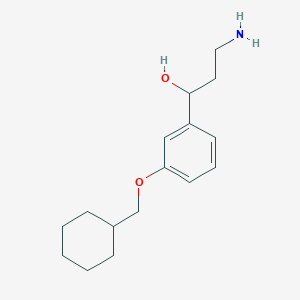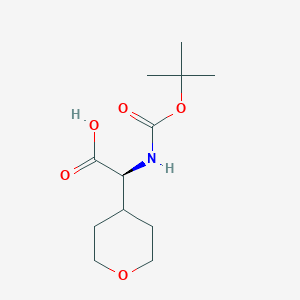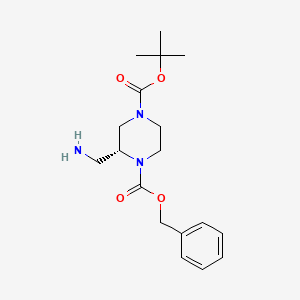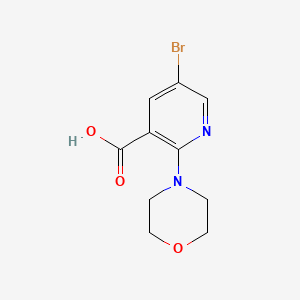
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related brominated aromatic compounds and their structural characteristics. For instance, the first paper describes a chiral 6-bromo derivative with a cyclohexanone ring, which is structurally related to the compound . The second paper discusses polymorphs of 6-oxo-6-(phenylamino)hexanoic acid, which shares a similar backbone to this compound but differs in the functional groups attached .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound can be inferred to some extent from the related structures discussed in the papers. The first paper provides insights into the molecular and crystal structures of a chiral 6-bromo derivative with a cyclohexanone ring, which suggests that the compound may also exhibit chiral properties and a similar conformation . The second paper's discussion of polymorphs indicates that the molecular conformation can significantly influence the type of intermolecular interactions and the resulting crystal structure .
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of this compound specifically, they do provide information on the reactivity of brominated compounds and carboxylic acids. The presence of a bromine atom on the aromatic ring can make it more reactive towards nucleophilic substitution reactions, while the carboxylic acid group can engage in typical acid-base reactions and form dimers through hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be partially deduced from the properties of structurally similar compounds discussed in the papers. The presence of a bromine atom and a carboxylic acid group suggests that the compound would have a relatively high molecular weight and may exhibit solid-state properties such as polymorphism, as seen in the second paper . The exact melting point, solubility, and other physical properties would require empirical data that is not provided in the papers.
Scientific Research Applications
Synthetic Chemistry and Drug Synthesis
Research in synthetic chemistry often explores the synthesis and application of complex molecules, such as 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid, for the development of pharmaceuticals and other chemicals. A practical synthesis method for related compounds, like 2-Fluoro-4-bromobiphenyl, highlights the importance of developing efficient synthetic routes for intermediates used in drug manufacturing and other industrial processes (Qiu et al., 2009). These methodologies can be applied to the synthesis of this compound, emphasizing its relevance in creating pharmacologically active agents or in the study of organic synthesis processes.
Antioxidant Activity and Pharmaceutical Applications
The study of antioxidants is crucial in pharmacology and food sciences due to their potential to counteract oxidative stress, a factor in many diseases and the aging process. Analytical methods for determining antioxidant activity, as reviewed by Munteanu and Apetrei (2021), provide insights into the evaluation of compounds like this compound for their antioxidant properties and therapeutic potential (Munteanu & Apetrei, 2021). Such studies are essential for discovering new antioxidants that can be used in medicine and food preservation.
Environmental Sciences and Toxicology
Understanding the environmental fate and toxicological impact of synthetic compounds is vital for assessing their safety and ecological effects. Studies on the degradation of organic pollutants, such as acetaminophen, by advanced oxidation processes shed light on the pathways, by-products, and potential toxicity of similar compounds, including this compound (Qutob et al., 2022). This research helps in developing strategies for the removal of harmful substances from the environment and in evaluating the biotoxicity of novel synthetic compounds.
properties
IUPAC Name |
6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-9-6-7-10(8-11(9)14)12(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSZAEHWDVNMOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645380 |
Source


|
| Record name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-19-6 |
Source


|
| Record name | 3-Bromo-4-methyl-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)

![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)
![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)








